molecular formula C16H19ClN2O3S2 B10970251 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No.: B10970251
M. Wt: 386.9 g/mol
InChI Key: AWXHGNIGCFNLJN-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 5-chloro-2-thienylsulfonyl group

Properties

Molecular Formula

C16H19ClN2O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H19ClN2O3S2/c1-22-14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)24(20,21)16-7-6-15(17)23-16/h2-7H,8-12H2,1H3

InChI Key

AWXHGNIGCFNLJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Methoxybenzyl Group: This step involves the alkylation of the piperazine ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 5-Chloro-2-thienylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 5-chloro-2-thienylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thienylsulfonyl group can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(2-phenylethyl)piperazine
  • 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Uniqueness

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is unique due to the presence of the 4-methoxybenzyl group, which can influence its pharmacokinetic properties and biological activity. The combination of the thienylsulfonyl and methoxybenzyl groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and materials science.

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